(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and 1-methoxypropan-2-amine.
Formation of Intermediate: The first step involves the condensation of 2,3-difluorobenzaldehyde with 1-methoxypropan-2-amine to form an imine intermediate.
Addition of Cyano Group: The imine intermediate is then reacted with a cyanoacetylene derivative under basic conditions to introduce the cyano group.
Isomerization: The final step involves the isomerization of the product to obtain the (Z)-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors are of interest for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or coatings can impart desirable properties such as increased durability or chemical resistance.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide: Similar structure with chlorine atoms instead of fluorine.
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide: Similar structure with methyl groups instead of fluorine.
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-ethoxypropan-2-yl)prop-2-enamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide lies in the presence of fluorine atoms, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-9(8-20-2)18-14(19)11(7-17)6-10-4-3-5-12(15)13(10)16/h3-6,9H,8H2,1-2H3,(H,18,19)/b11-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXYJUFELLXKAY-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=C(C(=CC=C1)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C(=C\C1=C(C(=CC=C1)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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